2,3,3-Trichloroprop-2-enyl 6-[(4-acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate
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Overview
Description
2,3,3-Trichloroprop-2-enyl 6-[(4-acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate is a complex organic compound with a unique structure that combines a trichloropropenyl group with a carbamoyl-substituted cyclohexene carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trichloroprop-2-enyl 6-[(4-acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the trichloropropenyl group, which can be achieved through the chlorination of propenyl compounds. The cyclohexene carboxylate moiety is then synthesized separately, often through a series of cyclization and esterification reactions. The final step involves the coupling of these two moieties under specific conditions, such as the presence of a base or a catalyst, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trichloroprop-2-enyl 6-[(4-acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The trichloropropenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the formation of new substituted derivatives with different functional groups.
Scientific Research Applications
2,3,3-Trichloroprop-2-enyl 6-[(4-acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.
Industry: The compound can be used in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 2,3,3-Trichloroprop-2-enyl 6-[(4-acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various effects, such as inhibition of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,3,3-Trichloroprop-2-enyl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate
- 2,3,3-Trichloroprop-2-enyl 6-[(4-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate
- 2,3,3-Trichloroprop-2-enyl 6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate
Uniqueness
What sets 2,3,3-Trichloroprop-2-enyl 6-[(4-acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate apart from similar compounds is its specific combination of functional groups, which can confer unique chemical reactivity and biological activity. The presence of the acetylphenyl group, in particular, may influence its interactions with biological targets and its overall stability.
Properties
IUPAC Name |
2,3,3-trichloroprop-2-enyl 6-[(4-acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl3NO4/c1-11(24)12-6-8-13(9-7-12)23-18(25)14-4-2-3-5-15(14)19(26)27-10-16(20)17(21)22/h2-3,6-9,14-15H,4-5,10H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCBNFGLCZJBIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CC=CCC2C(=O)OCC(=C(Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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